Cas no 5028-38-6 ((1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol)

(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol is a versatile heterocyclic compound featuring a benzimidazole core linked to a 4-chlorophenyl group via a hydroxymethylene bridge. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the benzimidazole moiety and the chlorophenyl group enhances its potential for forming hydrogen bonds and π-π interactions, which can be leveraged in drug design for targeting specific biological pathways. Its stability under standard conditions and compatibility with further functionalization make it a practical building block for developing bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic applications.
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol structure
5028-38-6 structure
Product Name:(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol
CAS No:5028-38-6
MF:C14H11ClN2O
MW:258.70294213295
CID:374985
PubChem ID:21125
Update Time:2025-10-29

(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol
    • 1H-benzimidazol-2-yl-(4-chlorophenyl)methanol
    • 1H-Benzimidazole-2-methanol,a-(4-chlorophenyl)-
    • HBBPC
    • (1H-benzoimidazol-2-yl)-(4-chloro-phenyl)-methanol
    • (2-benzimidazolyl)(4'-chlorophenyl)carbinol
    • AC1L2HOE
    • BRN 0751207
    • HBBPC (free base)
    • 2-BENZIMIDAZOLEMETHANOL, alpha-(p-CHLOROPHENYL)-
    • alpha-(p-Chlorophenyl)-2-benzimidazolemethanol
    • 2-(p-chloro-alpha-hydroxybenzyl)benzimidazole
    • alpha-(4-Chlorophenyl)-1H-benzimidazole-2-methanol
    • (1H-1,3-benzodiazol-2-yl)(4-chlorophenyl)methanol
    • NSC 202591
    • 5028-38-6
    • NSC202591
    • NSC-202591
    • 5-23-12-00353 (Beilstein Handbook Reference)
    • Inchi: 1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8,13,18H,(H,16,17)
    • InChI Key: MGOMPWPNDFWOMN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=NC2C=CC=CC=2N1)O

Computed Properties

  • Exact Mass: 258.05613
  • Monoisotopic Mass: 258.055991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.9
  • XLogP3: 3

Experimental Properties

  • Density: 1.4
  • Boiling Point: 531.6°Cat760mmHg
  • Flash Point: 275.3°C
  • Refractive Index: 1.712
  • PSA: 48.91
  • LogP: 3.29800

(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol Pricemore >>

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Additional information on (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol

Recent Advances in the Study of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol (CAS: 5028-38-6): A Comprehensive Research Brief

The compound (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol (CAS: 5028-38-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, combining a benzimidazole core with a chlorophenyl moiety, make it a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent kinase inhibitors, with modifications at the hydroxyl group leading to enhanced selectivity and potency. The study employed a combination of computational docking and in vitro assays to elucidate the structure-activity relationship (SAR) of derivatives based on this scaffold. Notably, certain derivatives exhibited nanomolar inhibitory activity against specific cancer-associated kinases, suggesting potential applications in oncology.

In addition to its role as a synthetic intermediate, (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol has shown direct biological activity in recent pharmacological studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported its moderate inhibitory effects on inflammatory cytokines, particularly TNF-α and IL-6, in macrophage cell lines. The study proposed a mechanism involving modulation of NF-κB signaling pathways, though further validation is required. These findings position the compound as a potential lead for developing anti-inflammatory agents, with the chlorophenyl group playing a crucial role in membrane permeability and target engagement.

The metabolic stability and pharmacokinetic properties of 5028-38-6 derivatives have also been investigated in recent preclinical studies. A 2024 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study revealed that structural modifications, particularly at the benzimidazole nitrogen atoms, significantly impact metabolic clearance rates. The parent compound demonstrated moderate hepatic microsomal stability, with a half-life of approximately 45 minutes in human liver microsomes. These data provide valuable insights for medicinal chemists working to optimize the compound's drug-like properties while maintaining its biological activity.

Emerging applications in infectious disease research have further expanded the compound's potential utility. A recent screening initiative identified several 5028-38-6 derivatives with activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The most promising analogs showed minimum inhibitory concentrations (MICs) in the range of 8-32 μg/mL, with a bactericidal mode of action. Researchers hypothesize that the compound's mechanism may involve disruption of bacterial membrane integrity, though detailed mode-of-action studies are ongoing.

From a synthetic chemistry perspective, novel routes to access (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol have been developed to improve yield and scalability. A 2023 report in Organic Process Research & Development described a continuous flow synthesis approach that reduced reaction times from hours to minutes while maintaining excellent purity (>99%). This technological advancement addresses previous challenges in large-scale production, potentially facilitating broader investigation of this compound class. The optimized protocol employs mild conditions and avoids hazardous reagents, aligning with green chemistry principles.

In conclusion, recent research on (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol (5028-38-6) highlights its multifaceted potential in drug discovery. The compound serves as both a valuable synthetic building block and a biologically active scaffold with demonstrated effects in oncology, inflammation, and infectious disease. Future research directions should focus on further elucidating its molecular targets, optimizing its pharmacokinetic profile, and exploring combination therapies. The accumulated data position this compound as a promising starting point for the development of novel therapeutic agents across multiple disease areas.

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